

# Technical Profile: 2-Chloro-N-(3,4-dichlorophenyl)propanamide[1]

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## Compound of Interest

**Compound Name:** 2-chloro-N-(3,4-dichlorophenyl)propanamide  
**CAS No.:** 25251-76-7  
**Cat. No.:** B2652450

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## Executive Summary

**2-Chloro-N-(3,4-dichlorophenyl)propanamide** (CAS: 25251-76-7) is a halogenated acetanilide derivative structurally characterized by a 3,4-dichloroaniline core acylated with a 2-chloropropionyl chain.[1] It is a critical structural analog and potential impurity of Propanil (CID 4933), a widely used post-emergence herbicide.[1]

Unlike Propanil, which possesses a propionyl chain (

), this compound features an

-chloro substitution (

).[1] This structural modification significantly alters its hydrolytic stability and phytotoxic profile.

[1] It serves as a reference standard in environmental toxicology to distinguish between active herbicide ingredients and their chlorinated by-products or manufacturing impurities.[1]

## Chemical Identity & Physicochemical Data

The following data consolidates the structural and physical parameters for the compound.

Parameter	Data / Value
Chemical Name	2-Chloro-N-(3,4-dichlorophenyl)propanamide
CAS Registry Number	25251-76-7
Molecular Formula	
Molecular Weight	252.52 g/mol
Structural Class	-Haloacetanilide
Stereochemistry	Contains one chiral center at the -carbon (C2 of the propanamide chain).[1]
Physical State	Crystalline solid (typically off-white to tan).[1]
Solubility	Low water solubility; soluble in polar organic solvents (Acetone, Acetonitrile, DMSO).[1]
LogP (Predicted)	~2.8 - 3.2 (Lipophilic)

## Synthesis & Manufacturing Protocol

The synthesis of **2-chloro-N-(3,4-dichlorophenyl)propanamide** follows a classic Schotten-Baumann acylation pathway.[1] This protocol ensures high selectivity for the amide bond formation while minimizing polymerization of the reactive

-chloroacyl chloride.

### Reaction Mechanism

The nucleophilic nitrogen of 3,4-dichloroaniline attacks the electrophilic carbonyl carbon of 2-chloropropionyl chloride.[1] A base (acid scavenger) is required to neutralize the liberated hydrogen chloride (HCl) and drive the equilibrium forward.[1]

### Experimental Protocol

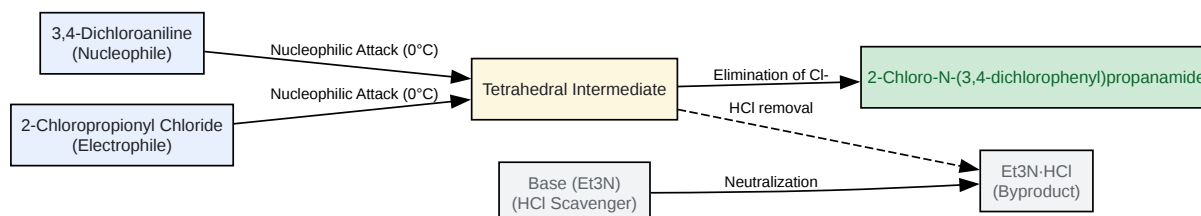
- Precursor A: 3,4-Dichloroaniline (1.0 eq)[1]
- Precursor B: 2-Chloropropionyl chloride (1.1 eq)[1]

- Solvent: Dichloromethane (DCM) or Toluene (Anhydrous)[1]
- Base: Triethylamine ( ) or Pyridine (1.2 eq)[1]

#### Step-by-Step Methodology:

- Dissolution: Dissolve 16.2 g (0.1 mol) of 3,4-dichloroaniline in 150 mL of anhydrous DCM in a 500 mL round-bottom flask under nitrogen atmosphere.
- Base Addition: Add 12.1 g (0.12 mol) of triethylamine. Cool the mixture to 0–5°C using an ice bath.
- Acylation: Dropwise add 14.0 g (0.11 mol) of 2-chloropropionyl chloride over 30 minutes. Maintain internal temperature below 10°C to prevent side reactions.[1]
- Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:Ethyl Acetate 3:1) or HPLC.[1][2]
- Work-up: Quench with 100 mL cold water. Separate the organic layer and wash successively with 1N HCl (to remove unreacted aniline), saturated , and brine.[1]
- Purification: Dry over , filter, and concentrate in vacuo. Recrystallize the crude solid from ethanol/water to yield the target product.

## Pathway Visualization



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Figure 1: Schotten-Baumann synthesis pathway for the acylation of 3,4-dichloroaniline.[1]

## Biological Context & Metabolism

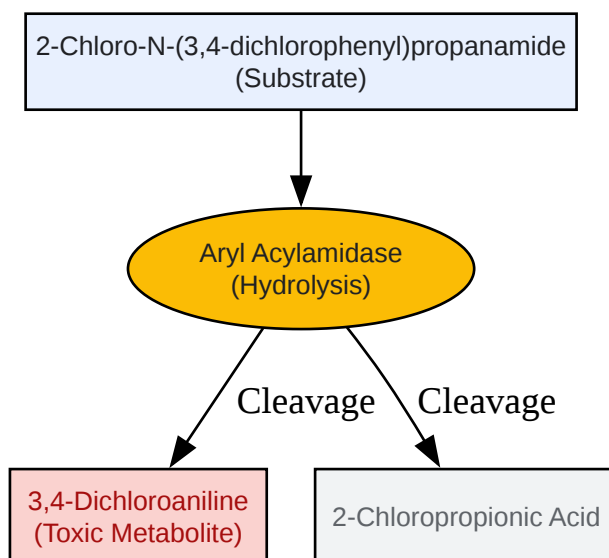
Understanding the biological fate of this compound is crucial for differentiating it from Propanil in residue analysis.

### Mechanism of Action vs. Propanil

- Propanil: Acts by inhibiting Photosystem II (PSII) in plants.[1] It is detoxified in rice plants by aryl acylamidase (AAA), which hydrolyzes the amide bond.[1]
- 2-Chloro Analog: The presence of the -chlorine atom sterically and electronically alters the amide bond's susceptibility to enzymatic hydrolysis.[1] It generally exhibits higher persistence and altered phytotoxicity compared to Propanil.[1]

### Metabolic Degradation Pathway

In soil and resistant plants, the primary degradation route is amide hydrolysis, releasing the toxic moiety 3,4-dichloroaniline (3,4-DCA).[1]



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Figure 2: Enzymatic hydrolysis pathway mediated by aryl acylamidases.[1]

## Analytical Validation (QC)

For researchers using this compound as a standard, the following HPLC method is recommended for purity assessment.

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5  $\mu$ m).[1]
- Mobile Phase: Acetonitrile : Water (0.1% Formic Acid).[1]
  - Gradient: 40% ACN to 90% ACN over 15 minutes.
- Detection: UV at 254 nm (aromatic ring absorption).[1]
- Retention Time: Expect elution after 3,4-dichloroaniline but before Propanil (due to the polar -chloro group reducing lipophilicity slightly compared to the ethyl group of Propanil).[1]

## Safety & Handling (SDS Highlights)

- Signal Word:WARNING
- Hazard Statements:

- H302: Harmful if swallowed.[1]
- H315: Causes skin irritation.[1]
- H400: Very toxic to aquatic life (common for dichloroaniline derivatives).[1]
- Handling: Use nitrile gloves and work within a fume hood to avoid inhalation of dust.[1]

## References

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